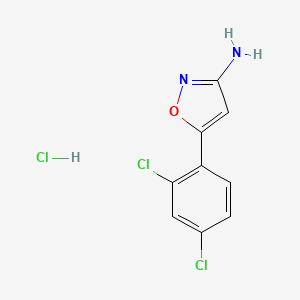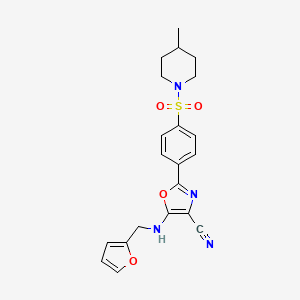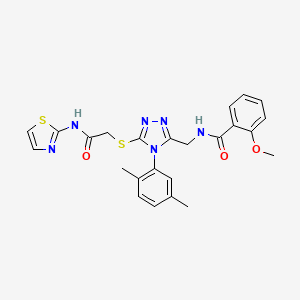
5-(2,4-Dichlorophenyl)-1,2-oxazol-3-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4-Dichlorophenyl)-1,2-oxazol-3-amine;hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DCPIB, and it is a selective blocker of volume-regulated anion channels (VRACs).
Aplicaciones Científicas De Investigación
Antibacterial Activity
Research has demonstrated that compounds containing the 5-(2,4-dichlorophenyl)-1,2-oxazol-3-amine hydrochloride fragment exhibit significant antibacterial activity. A study by Mehta (2016) involved the synthesis of novel heterocyclic compounds with this fragment and found them effective against various bacterial strains including Pseudomonas aeruginosa and Escherichia coli.
Anticancer Evaluation
In the realm of cancer research, novel derivatives of this compound have been synthesized and evaluated for their anticancer properties. Kattimani et al. (2013) synthesized a series of derivatives and tested them against the NCI-60 Human Tumor Cell Line, finding significant activity against several cancer types, including leukemia and breast cancer (Kattimani et al., 2013).
Nonlinear Optical Properties
The compound has also been studied for its nonlinear optical properties. Murthy et al. (2013) synthesized novel compounds containing the 5-(2,6-dichlorophenyl)-1,2-oxazol-3-amine fragment and evaluated their third-order nonlinear optical properties, demonstrating significant potential for applications in optical limiting (Murthy et al., 2013).
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with proteins involved in the life cycle ofTrypanosoma cruzi, a parasite responsible for Chagas disease .
Mode of Action
It’s suggested that similar compounds may act on the active site of the cyp51 receptor, a key protein in the life cycle ofT. cruzi . The compound forms hydrogen interactions with the receptor, establishing a stable complex .
Biochemical Pathways
It’s suggested that the compound may influence the life cycle ofT. cruzi by interacting with key proteins such as Cruzain, Trypanothione reductase, TcGAPDH, and CYP51 .
Pharmacokinetics
Similar compounds have shown an alignment between permeability and hepatic clearance, despite presenting low metabolic stability . These compounds can form reactive metabolites from N-conjugation and C=C epoxidation, suggesting a controlled oral dose .
Result of Action
The compound’s action results in the formation of a stable complex with the CYP51 receptor, potentially disrupting the life cycle of T. cruzi . The in vitro tests of similar compounds have shown effectiveness against Trypomastigotes .
Propiedades
IUPAC Name |
5-(2,4-dichlorophenyl)-1,2-oxazol-3-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O.ClH/c10-5-1-2-6(7(11)3-5)8-4-9(12)13-14-8;/h1-4H,(H2,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRGIPHMVMZIKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=NO2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(propan-2-yl)phenyl]-beta-alaninamide](/img/structure/B2370375.png)

![N-(6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2370380.png)
![2-(isopropylsulfanyl)-9-methyl-5H-thiochromeno[4,3-d]pyrimidine](/img/structure/B2370382.png)
![(Z)-2-Cyano-N-[5-(diethylsulfamoyl)-2-pyrrolidin-1-ylphenyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2370383.png)




![2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B2370393.png)


![2-(4-chlorophenyl)-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide](/img/structure/B2370396.png)
![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2370397.png)